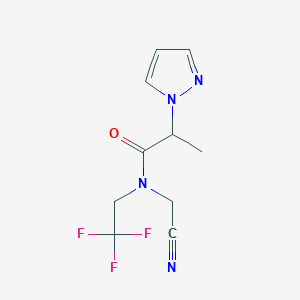
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide, also known as CP-376395, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the modulation of pain and inflammation, which may explain the analgesic and anti-inflammatory effects of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide.
Efectos Bioquímicos Y Fisiológicos
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to exhibit various biochemical and physiological effects. In preclinical models, it has been shown to reduce pain and inflammation, as well as improve motor function. Additionally, N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide for lab experiments is its high potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide. One area of interest is the development of more potent and selective α7 nAChR antagonists based on the structure of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide in humans.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with cyanomethyl chloride in the presence of a base. This reaction results in the formation of the desired product, which is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic effects in preclinical models of pain, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide has been shown to have anti-inflammatory and anti-allodynic effects, further expanding its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-pyrazol-1-yl-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-8(17-5-2-4-15-17)9(18)16(6-3-14)7-10(11,12)13/h2,4-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJOLMRGFZTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)CC(F)(F)F)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

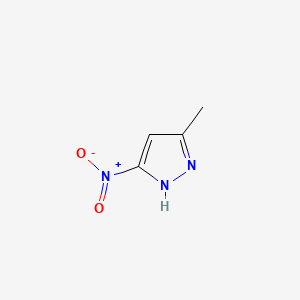
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
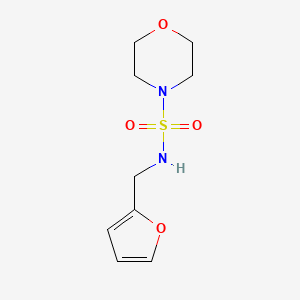
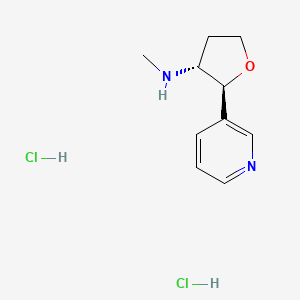
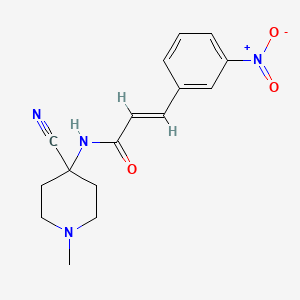
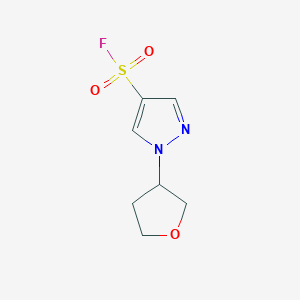
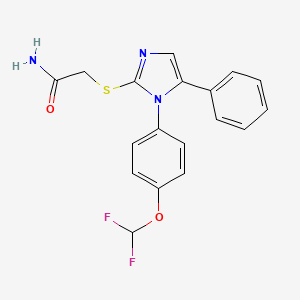
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)
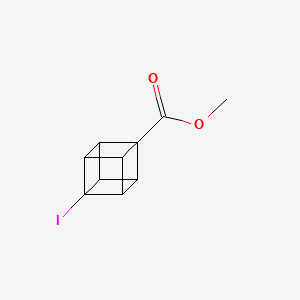
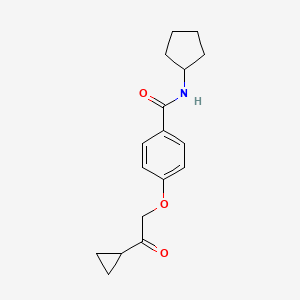
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride](/img/structure/B2449864.png)